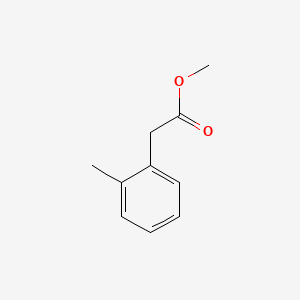

Methyl o-tolylacetate

Description

Nomenclature and Structural Context in Organic Chemistry

Distinction from Related Isomers and Derivatives (e.g., m-tolyl acetate (B1210297), p-tolyl acetate, methyl 2-oxo-2-(o-tolyl)acetate)

The precise identity of Methyl o-tolylacetate is best understood by comparing it with its structural isomers and a key derivative.

Tolyl Acetate Isomers : The isomers m-tolyl acetate and p-tolyl acetate differ fundamentally in the connectivity of the acetate group. In these compounds, the acetate moiety is directly bonded to the phenyl ring via an oxygen atom (an ester of a cresol). In contrast, this compound has a methylene (B1212753) (-CH₂) bridge between the phenyl ring and the carbonyl group of the ester. This structural variance significantly alters their chemical class and reactivity. For instance, tolyl acetates can undergo reactions like the Fries Rearrangement, where the acyl group migrates to the aromatic ring, a pathway not available to this compound. evitachem.com

Methyl 2-oxo-2-(o-tolyl)acetate : This derivative is an α-keto ester, meaning it possesses an additional ketone functional group (C=O) adjacent to the ester group. smolecule.comchemspider.com This second carbonyl group makes the molecule more electron-deficient and introduces a new site for nucleophilic attack, giving it a distinct reactivity profile compared to this compound. smolecule.com It is often used as an intermediate in the synthesis of fungicides and other biologically active molecules. evitachem.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference from this compound |

|---|---|---|---|---|

| This compound | 40851-62-5 | C₁₀H₁₂O₂ | 164.20 | Reference compound |

| m-Tolyl acetate | 122-46-3 | C₉H₁₀O₂ | 150.17 | Acetate group bonded directly to the ring (cresol ester); lacks -CH₂- linker. |

| p-Tolyl acetate | 140-39-6 | C₉H₁₀O₂ | 150.17 | Positional isomer of m-tolyl acetate; lacks -CH₂- linker. acs.org |

| Methyl 2-oxo-2-(o-tolyl)acetate | 34966-54-6 | C₁₀H₁₀O₃ | 178.18 nih.gov | Contains an additional ketone (oxo) group adjacent to the ester. smolecule.comnih.gov |

Historical Perspectives in Chemical Synthesis and Mechanistic Studies

Historically, research on compounds like this compound has been integral to the development of modern organic chemistry. The study of its isomers and related structures provided insights into reaction mechanisms and the electronic effects of substituents on aromatic rings.

Early synthetic routes to simple esters like this compound typically involved the classical Fischer esterification of the corresponding carboxylic acid (o-tolylacetic acid) with methanol (B129727) in the presence of an acid catalyst. cymitquimica.comontosight.ai Alternative methods included the reaction of an o-tolylacetyl halide with methanol.

Mechanistic studies involving related esters have been extensive. For example, the photo-Fries rearrangement of aryl acetates like p-tolyl acetate was studied in detail to understand whether the reaction proceeds via an intramolecular or intermolecular pathway. acs.org While not directly undergoing this specific rearrangement, the reactivity of this compound in reactions such as hydrolysis and its use as a building block have contributed to the broader understanding of how ortho-substituents influence reaction rates and pathways through steric hindrance and electronic effects. smolecule.com The study of how the meta-methyl group in the isomeric methyl 2-(m-tolyl)acetate influences the electronic properties of the aromatic ring and the reactivity of the ester group has also been a subject of investigation, providing a comparative context for the ortho isomer. smolecule.com

Current Research Significance and Emerging Areas

In contemporary research, this compound is primarily valued as a synthetic intermediate or building block in the creation of more complex, high-value molecules, particularly in the fields of medicinal chemistry and agrochemicals. cymitquimica.com

Pharmaceutical Synthesis : The tolylacetate scaffold is a component of various pharmacologically active compounds. Research has shown that this compound can be used in the synthesis of N-heterocycles designed as potential anti-asthma drugs. ucl.ac.uk In one study, it was used as a starting material in a multi-step synthesis to create complex molecules for evaluation as CRTh2 antagonists. ucl.ac.uk The specific ortho-substitution pattern is often crucial for achieving the desired biological activity and receptor fit.

Agrochemical Development : The compound and its derivatives are significant in the development of modern fungicides. For instance, derivatives like (E)-methyl 2-(methoxyimino)-2-o-tolylacetate are key intermediates in the synthesis of strobilurin fungicides. evitachem.comlookchem.com These fungicides act by inhibiting mitochondrial respiration in fungi. evitachem.com Research in this area focuses on synthesizing novel analogs to improve efficacy and expand the spectrum of activity against plant pathogens like Rhizoctonia solani and Botrytis cinerea. evitachem.comresearchgate.netresearchgate.net

Catalysis and Method Development : this compound also serves as a substrate in the development of new synthetic methodologies. For example, it has been used in studies on transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds, which are fundamental transformations in organic synthesis. rsc.org

Computational Studies : While direct computational studies on this compound are not widely published, research on its isomers, such as m-tolyl acetate derivatives, is prominent. nih.govresearchgate.netnih.gov These studies use computational chemistry to model properties and predict the biological activity (e.g., toxicity of insecticides), establishing quantitative structure-activity relationships (QSAR). nih.govresearchgate.netnih.gov This suggests a potential emerging area for this compound, where its specific steric and electronic properties could be modeled to design new molecules with targeted functions.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-(2-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-5-3-4-6-9(8)7-10(11)12-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEMRRXGTKTJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427373 | |

| Record name | Methyl o-tolylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40851-62-5 | |

| Record name | Methyl o-tolylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(2-methylphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Methyl o-tolylacetate

This compound is primarily synthesized through the esterification of o-cresol (B1677501) or the corresponding o-tolylacetic acid. These methods involve the reaction of an alcohol with a carboxylic acid or its derivative.

Esterification Reactions

Esterification is a common and fundamental reaction in organic chemistry for the formation of esters. For this compound, this can be achieved through several pathways using o-cresol as a starting material.

The acylation of o-cresol with acetic anhydride (B1165640) is a widely used method for the synthesis of o-tolyl acetate (B1210297). jocpr.comscientificlabs.ie This reaction typically involves mixing o-cresol with acetic anhydride, often in the presence of a catalyst or a base to facilitate the reaction.

One documented procedure involves placing a mixture of o-cresol and dry pyridine (B92270) in an ice bath and slowly adding acetic anhydride with constant stirring. jocpr.com The reaction mixture is then processed to isolate the o-tolyl acetate. This method has been reported to yield approximately 60% of the desired product. jocpr.com

Table 1: Synthesis of o-Tolylacetate via Acetic Anhydride

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Yield | Reference |

| o-Cresol | Acetic Anhydride | Pyridine | 60% | jocpr.com |

This table summarizes the key components and outcome of the synthesis of o-tolyl acetate from o-cresol and acetic anhydride.

The reaction proceeds through the nucleophilic attack of the hydroxyl group of o-cresol on the carbonyl carbon of acetic anhydride, leading to the formation of o-tolyl acetate and acetic acid as a byproduct. The use of pyridine helps to neutralize the acetic acid formed, driving the reaction forward.

Another effective method for the synthesis of o-tolyl acetate is the acylation of o-cresol using acetyl chloride. chemicalbook.comlew.roresearchgate.net This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride gas that is evolved.

The general procedure involves the reaction of o-cresol with acetyl chloride. chemicalbook.comresearchgate.net To prevent side reactions and improve yield, the reaction conditions, such as temperature and the choice of solvent and base, are crucial. Phase transfer catalysts can also be employed to facilitate the reaction between the phenoxide anion and the acyl chloride. lew.ro The reaction mechanism involves the nucleophilic acyl substitution where the oxygen of o-cresol attacks the electrophilic carbonyl carbon of acetyl chloride.

Fischer-Speier esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org While this method is broadly applicable, for the synthesis of this compound, it would involve the reaction of o-tolylacetic acid with methanol (B129727).

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. organic-chemistry.orgmasterorganicchemistry.com This is typically accomplished by using an excess of the alcohol (methanol) or by removing the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water. masterorganicchemistry.comyoutube.com

Table 2: Overview of Fischer Esterification

| Reactants | Catalyst | Key Principle | Reference |

| Carboxylic Acid, Alcohol | Acid (e.g., H₂SO₄, TsOH) | Equilibrium-driven reaction | wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com |

This table provides a general overview of the Fischer esterification reaction.

Acylation of o-Cresol using Acetyl Chloride

Synthesis of Methyl 2-oxo-2-(o-tolyl)acetate

Methyl 2-oxo-2-(o-tolyl)acetate is a related α-keto ester that can serve as a precursor or be of interest in its own right. smolecule.comachemtek.comnih.gov

One synthetic route to Methyl 2-oxo-2-(o-tolyl)acetate involves the oxidation of a suitable precursor. A described method starts with o-tolylacetone, which is oxidized to form 2-oxo-2-(o-tolyl)acetic acid. smolecule.com This oxidation can be carried out using a strong oxidizing agent like potassium permanganate (B83412) under alkaline conditions, with reported yields around 80%. smolecule.com The resulting carboxylic acid is then esterified with methanol, using concentrated sulfuric acid as a catalyst, to produce the final product, Methyl 2-oxo-2-(o-tolyl)acetate. smolecule.com

Table 3: Synthesis of Methyl 2-oxo-2-(o-tolyl)acetate

| Step | Starting Material | Reagent(s) | Product | Yield | Reference |

| 1. Oxidation | o-Tolylacetone | Potassium permanganate | 2-Oxo-2-(o-tolyl)acetic acid | ~80% | smolecule.com |

| 2. Esterification | 2-Oxo-2-(o-tolyl)acetic acid | Methanol, Sulfuric acid | Methyl 2-oxo-2-(o-tolyl)acetate | - | smolecule.com |

This table outlines the two-step synthesis of Methyl 2-oxo-2-(o-tolyl)acetate starting from o-tolylacetone.

Esterification of 2-oxo-2-(o-tolyl)acetic acid with methanol

Stereoselective Synthesis Approaches

Controlling the stereochemistry during the synthesis of this compound derivatives is crucial for certain applications, particularly in the development of fungicides. researchgate.netnih.gov

Coupling reactions have been investigated to achieve stereoselective synthesis of derivatives of this compound. researchgate.netnih.gov Research has shown that certain coupling reactions can stereoselectively produce the (E)-isomer of key intermediates, such as (E)-methyl 2-(hydroxyimino)-2-o-tolyl acetate, with a high E:Z ratio (approximately 14:1). researchgate.netnih.gov This stereochemical control is significant for producing biologically active compounds. researchgate.netnih.gov

Catalytic Approaches in Synthesis

Catalysts play a pivotal role in the synthesis of this compound, influencing reaction rates and yields. Both acid and base catalysts are commonly employed.

Acid Catalysis (e.g., Sulfuric Acid, Titanium Tetrachloride)

Acid catalysts are frequently used in the esterification reactions to produce this compound.

Sulfuric Acid: Concentrated sulfuric acid is a widely used catalyst for the esterification of o-tolylacetic acid or its derivatives with methanol. google.comontosight.ai It facilitates the reaction by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. smolecule.comevitachem.com

Titanium Tetrachloride: Titanium tetrachloride (TiCl4) is another Lewis acid catalyst that can be used in organic synthesis, including reactions that could lead to the formation of related ester compounds. researchgate.net It is known to catalyze various transformations of functional groups and carbon-carbon bond formations. scispace.com

Base Catalysis (e.g., Sodium Hydride)

Base catalysis is also employed in certain synthetic routes leading to this compound and its derivatives.

Sodium Hydride: Sodium hydride (NaH) is a strong base used in various organic reactions. ucl.ac.uk In the context of synthesizing derivatives of this compound, it can be used in formylation and methylation steps. google.com For instance, the formylation of this compound can be carried out in the presence of sodium hydride. google.com It is also used as a base in coupling reactions. ucl.ac.uk

Enzyme-Mediated Synthesis

The enzymatic synthesis of this compound represents a green alternative to traditional chemical methods. Lipases are commonly employed enzymes for this type of esterification due to their stability in organic solvents and their ability to catalyze the reaction under mild conditions. One notable study explored the use of immobilized Candida antarctica lipase (B570770) B (Novozym 435) for the synthesis of this compound from o-tolylacetic acid and methanol. This biocatalytic approach is valued for its high selectivity, which minimizes the formation of by-products, and for its operation under gentle temperature and pressure conditions, leading to energy savings and a reduced environmental footprint.

Optimization of Reaction Conditions and Yields

The efficiency and yield of this compound synthesis are highly dependent on the careful optimization of various reaction parameters.

Temperature and Pressure Effects

In enzyme-catalyzed reactions, temperature control is even more crucial. Lipases, like Novozym 435, exhibit optimal activity within a specific temperature range, typically between 40°C and 60°C. Exceeding this range can lead to the denaturation of the enzyme, resulting in a rapid loss of catalytic activity and a sharp decrease in product yield.

Pressure is a less commonly manipulated variable in the synthesis of this compound, as the reaction does not involve a significant change in the volume of gaseous reactants or products. The reaction is typically conducted at atmospheric pressure.

Solvent Effects and Solvent-Free Methods

The choice of solvent can significantly influence the equilibrium and rate of esterification. In lipase-catalyzed synthesis, the solvent's polarity is a key factor. Non-polar solvents, such as hexane (B92381) and cyclohexane, are often preferred as they can enhance the catalytic activity of the lipase and facilitate product recovery. The use of a solvent can help to dissolve the substrates, particularly the carboxylic acid, and prevent enzyme aggregation.

However, a significant advancement in the green synthesis of esters is the development of solvent-free reaction systems. In the context of this compound synthesis, a solvent-free approach involves reacting o-tolylacetic acid directly with an excess of methanol, which serves as both a reactant and the reaction medium. This method is highly atom-economical and environmentally friendly as it eliminates the need for potentially hazardous organic solvents, simplifying the work-up procedure and reducing waste. In such systems, the removal of the water by-product, for example through pervaporation or the use of molecular sieves, is essential to drive the reaction equilibrium towards the product and achieve high yields.

Below is a data table summarizing the impact of different solvents on the yield of a model lipase-catalyzed esterification reaction, which is analogous to the synthesis of this compound.

Table 1: Effect of Solvent on Lipase-Catalyzed Esterification Yield

| Solvent | Log P (Octanol-Water Partition Coefficient) | Reaction Yield (%) |

|---|---|---|

| n-Hexane | 3.9 | 95 |

| Cyclohexane | 3.4 | 92 |

| Toluene | 2.7 | 85 |

| Acetonitrile (B52724) | -0.3 | 40 |

This data is representative of typical lipase behavior in different solvents and illustrates the general trend.

Novel Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of novel and sustainable methods. For this compound, this includes the intensification of processes developed under the principles of green chemistry.

One innovative approach involves the use of microwave irradiation to accelerate the esterification reaction. Microwave heating can significantly reduce reaction times from hours to minutes compared to conventional heating methods. This is attributed to the efficient and direct heating of the polar reactants (methanol and o-tolylacetic acid), leading to a rapid increase in the reaction rate. When combined with a solid acid catalyst, such as a cation-exchange resin (e.g., Amberlyst-15), this method avoids the use of corrosive liquid acids like sulfuric acid, making the process cleaner and the catalyst easily recyclable.

Another green strategy is the application of reactive distillation. In this process, the chemical reaction and the separation of products occur simultaneously within a single unit. For the synthesis of this compound, the reactants (o-tolylacetic acid and methanol) are fed into a distillation column containing a solid acid catalyst. As the ester is formed, the water by-product is continuously removed from the top of the column, which constantly shifts the reaction equilibrium towards the product side, leading to very high conversion rates. This integrated approach is highly efficient in terms of energy consumption and capital investment.

The combination of solvent-free conditions with reusable catalysts, such as immobilized enzymes or solid acids, under optimized energy inputs like microwave irradiation, represents the forefront of green synthetic strategies for producing this compound.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| o-Tolylacetic acid |

| Methanol |

| Sulfuric acid |

| Hexane |

| Cyclohexane |

| Toluene |

| Acetonitrile |

| Dimethyl Sulfoxide (DMSO) |

| Water |

Reaction Mechanisms and Kinetics

Hydrolysis Mechanisms of Esters

The cleavage of the ester bond in methyl o-tolylacetate via hydrolysis can be achieved under both acidic and basic conditions, each following a distinct mechanistic pathway.

A key event in the hydrolysis of esters is the nucleophilic attack on the electrophilic carbonyl carbon. libretexts.org In the case of this compound, a water molecule acts as the nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. evitachem.com This step is fundamental to both acid- and base-catalyzed hydrolysis. The polarization of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbon atom susceptible to this attack. masterorganicchemistry.com

The general mechanism for acid-catalyzed ester hydrolysis can be summarized as follows:

Protonation of the carbonyl oxygen. libretexts.org

Nucleophilic attack by water on the carbonyl carbon. pearson.com

Proton transfer from the attacking water molecule.

Elimination of the alcohol (methanol).

Deprotonation to regenerate the acid catalyst and form the carboxylic acid (o-toluic acid). libretexts.org

Studies on the hydrolysis of similar esters, like methyl acetate (B1210297), have been used to determine kinetic parameters such as the rate constant and activation energy. scribd.comkau.edu.sa

Under basic conditions, the hydrolysis of an ester is known as saponification and is an irreversible process. chemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the this compound. eopcw.com This is the rate-determining step and results in the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion as the leaving group, to form o-toluic acid. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, yielding a carboxylate salt (o-toluate) and methanol (B129727). youtube.com Because the final carboxylate is resonance-stabilized and resistant to further nucleophilic attack, the reaction is driven to completion. eopcw.com

The steps for base-catalyzed hydrolysis are:

Nucleophilic attack by the hydroxide ion on the carbonyl carbon. eopcw.com

Formation of a tetrahedral intermediate.

Elimination of the alkoxide (methoxide) leaving group.

Deprotonation of the carboxylic acid by the alkoxide to form the carboxylate salt and alcohol. eopcw.com

Acid-Catalyzed Hydrolysis

Fries Rearrangement

The Fries rearrangement is a significant reaction of aryl esters, such as this compound, that results in the formation of hydroxyaryl ketones. byjus.com This rearrangement is typically catalyzed by Lewis acids and involves the migration of the acyl group from the phenolic oxygen to the aromatic ring. byjus.comwikipedia.org

The widely accepted mechanism for the Fries rearrangement involves the generation of an acylium carbocation. wikipedia.org Initially, the Lewis acid catalyst coordinates to the carbonyl oxygen of the ester. byjus.com This polarization facilitates the cleavage of the bond between the acyl group and the phenolic oxygen, leading to the formation of a free acylium carbocation. wikipedia.org This electrophilic acylium ion then attacks the aromatic ring in a classic electrophilic aromatic substitution reaction. wikipedia.org In the case of o-tolyl acetate, the acyl group can migrate to the positions ortho or para to the hydroxyl group, with the product distribution being influenced by reaction conditions such as temperature. byjus.comwikipedia.org Specifically, o-tolyl acetate primarily yields the para-substituted hydroxyketone along with a smaller amount of the ortho-substituted product when catalyzed by aluminium chloride. researchgate.net

Lewis acids are crucial for the Fries rearrangement as they facilitate the formation of the key acylium ion intermediate. organic-chemistry.org Various Lewis acids can be employed, including aluminium chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄). organic-chemistry.orgsigmaaldrich.com These catalysts are typically used in stoichiometric amounts or in excess because they form complexes with both the starting ester and the product hydroxyaryl ketone. organic-chemistry.org

Titanium tetrachloride has been specifically studied as a catalyst for the Fries rearrangement of tolyl acetates. rsc.orggoogle.com Research has shown that the rearrangement of o-tolyl acetate with titanium tetrachloride in nitrobenzene (B124822) solution appears to proceed through a complex involving two moles of the catalyst and one mole of the ester. annualreviews.org This complex then rearranges, in what is believed to be an intramolecular process, to yield 3-methyl-4-hydroxyacetophenone. researchgate.netannualreviews.org The choice of solvent can also influence the effectiveness of the catalyst. rsc.org

The general role of the Lewis acid catalyst in the Fries rearrangement is outlined below:

| Catalyst Role | Description |

| Coordination | The Lewis acid coordinates to the carbonyl oxygen of the ester. byjus.com |

| Polarization | This coordination polarizes the acyl-oxygen bond. wikipedia.org |

| Acylium Ion Formation | The polarized complex rearranges, leading to the generation of an acylium carbocation. wikipedia.org |

| Complexation with Product | The catalyst also complexes with the final hydroxyaryl ketone product. organic-chemistry.org |

Intramolecular vs. Intermolecular Pathways

The distinction between intramolecular (within the same molecule) and intermolecular (between different molecules) reaction pathways is critical in understanding the behavior of esters like this compound. A prominent example where this dichotomy is observed is the Fries rearrangement, a reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.org

For aromatic acetates, the Fries rearrangement can proceed through two primary mechanisms:

Intramolecular Pathway: In this mechanism, the acetyl group migrates from the phenolic oxygen to a position on the aromatic ring (ortho or para) without ever fully detaching from the molecule. This is often visualized as proceeding through a π-complex where the acyl group remains associated with the original molecule. researchgate.netspcmc.ac.in This pathway is typically favored for the formation of the ortho-hydroxy ketone. spcmc.ac.inosti.gov

Intermolecular Pathway: This pathway involves the complete cleavage of the ester bond to form a free acylium ion (CH₃CO⁺) and a phenoxide species. wikipedia.org The acylium ion can then react with any suitable aromatic ring in the mixture via electrophilic aromatic substitution, which can include another ester molecule or a phenol (B47542) molecule generated from side reactions. osti.gov This pathway can lead to both ortho and para products and is often considered the more dominant mechanism, especially under conditions that favor the formation of stable, free acylium ions. osti.gov

Studies on related tolyl acetates and phenyl acetate have shown that both pathways can operate simultaneously. researchgate.netosti.gov The exact course of the reaction depends on factors such as the substrate structure, reaction temperature, and solvent. wikipedia.orgresearchgate.net For o-tolyl acetate, the presence of the methyl group at the ortho position blocks one of the potential migration sites, influencing the product distribution compared to its meta and para isomers. While the intramolecular pathway is often linked to ortho migration, the intermolecular pathway allows for the formation of various acylated products. researchgate.netosti.gov

Influence of Substituents on Regioselectivity

Substituents on the aromatic ring profoundly influence the regioselectivity (the position where a reaction occurs) of reactions involving this compound. These effects can be broadly categorized as electronic and steric.

Electronic Effects:

Activating Groups: Electron-donating groups (EDGs), such as the methyl group (-CH₃) in this compound, are generally ortho, para-directors in electrophilic aromatic substitution (SEAr) reactions. wikipedia.org They increase the electron density of the aromatic ring, particularly at the ortho and para positions, making these sites more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.org

Deactivating Groups: Electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it less reactive, and typically direct incoming electrophiles to the meta position. wikipedia.org

Steric Effects:

The size of a substituent can hinder the approach of a reagent to a nearby position. This is known as steric hindrance. libretexts.org The ortho-methyl group in this compound creates significant steric bulk around the adjacent C-H bond and the ester linkage. wikipedia.orgwikipedia.org

In electrophilic aromatic substitution, while the methyl group electronically activates both ortho and para positions, its physical presence can block the ortho position from attack by a bulky electrophile, leading to a higher yield of the para-substituted product. libretexts.orgwikipedia.org

In metal-catalyzed C-H activation reactions, the ortho-methyl group can play a decisive role. For instance, in some palladium-catalyzed reactions, the presence of an ortho-methyl group has been shown to reduce reaction yields compared to its meta and para isomers, likely by sterically preventing the formation of a necessary palladacycle intermediate. acs.org Conversely, in other systems, an alkyl group can act as a transient directing group, facilitating the activation of the ortho C-H bond. acs.org

The interplay between these electronic and steric factors determines the final product distribution. For this compound, the inherent ortho-methyl group is a primary determinant of regioselectivity in subsequent reactions.

Transesterification Reactions

Transesterification is a fundamental reaction of esters in which the alkoxy (-OR) group is exchanged with that of an alcohol. wikipedia.org For this compound, this involves reacting it with an alcohol (R'-OH) in the presence of a catalyst to produce a new ester (o-tolylacetate-R') and methanol.

The reaction is an equilibrium process and can be catalyzed by either acids or bases. wikipedia.org

Acid Catalysis: A strong acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the incoming alcohol. wikipedia.orgmasterorganicchemistry.com

Base Catalysis: A strong base (typically an alkoxide) deprotonates the incoming alcohol, increasing its nucleophilicity for attack on the carbonyl carbon of the ester. wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds through a tetrahedral intermediate. wikipedia.org To drive the equilibrium towards the desired product, the alcohol reactant is often used in excess, or the methanol by-product is removed as it forms. wikipedia.org

Transesterification can also be achieved using enzymes, particularly lipases. wikipedia.orgnih.gov Lipase-catalyzed transesterification offers a milder and often more selective alternative to chemical catalysis. nih.gov Studies on various oils and esters demonstrate that lipases can effectively catalyze transesterification, for example, in the production of biodiesel where methyl esters are formed. nih.govresearchgate.net This enzymatic approach is also applicable to aryl acetates, with selectivity being a key advantage. researchgate.net

Table 1: Comparison of Transesterification Catalysis

| Catalyst Type | Mechanism | Key Features |

| Acid | Protonation of carbonyl oxygen increases electrophilicity of carbonyl carbon. wikipedia.orgmasterorganicchemistry.com | Reversible; requires removal of product or excess reactant to shift equilibrium. wikipedia.org |

| Base | Deprotonation of alcohol increases its nucleophilicity. wikipedia.orgmasterorganicchemistry.com | Reversible; risk of saponification (hydrolysis) if water is present. |

| Enzyme (Lipase) | Formation of an acyl-enzyme intermediate. nih.gov | High selectivity; mild reaction conditions; avoids harsh chemicals. nih.gov |

Oxidation and Reduction Reactions

Oxidation of Amino Groups

While this compound itself does not have an amino group, its derivatives containing this functionality can undergo oxidation. For example, in related compounds like amino-substituted triphenylamines, electrochemical oxidation is a well-studied process where the stability of the resulting oxidized products (cation radicals) depends on the number and position of amino substituents and the solvent used. ntu.edu.tw In a more direct analogue, ethyl 2-(methylamino)-2-(o-tolyl)acetate, the amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412). smolecule.com This transformation is a key reaction for modifying the electronic properties and further reactivity of the molecule.

Reduction of Ester Moieties

The ester group in this compound can be reduced to a primary alcohol, specifically 2-(o-tolyl)ethanol. This is a common transformation in organic synthesis. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this reduction, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. masterorganicchemistry.comlibretexts.org

The reaction proceeds via nucleophilic acyl substitution. A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (⁻OCH₃) group to form an intermediate aldehyde, 2-(o-tolyl)acetaldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to form the primary alcohol. masterorganicchemistry.com The reaction requires an aqueous or acidic workup step to protonate the resulting alkoxide and neutralize the aluminum salts. libretexts.org

Condensation Reactions

Condensation reactions are a class of reactions in which two molecules combine to form a larger molecule, with the loss of a small molecule such as water or methanol. This compound, having α-protons (protons on the carbon adjacent to the carbonyl group), can participate in such reactions.

A key example is the Claisen condensation . In this reaction, two ester molecules react in the presence of a strong base (like sodium ethoxide) to form a β-keto ester. byjus.comnumberanalytics.com The reaction is initiated by the base removing an α-proton from one ester molecule to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the β-keto ester. byjus.com While specific studies on the self-condensation of this compound are not prevalent, its structure allows for this type of reactivity. byjus.com

This compound can also undergo condensation reactions with other nucleophiles. For instance, it can condense with amines to form amides or with other carbonyl compounds in crossed-Claisen or related reactions. smolecule.com Additionally, a continuous condensation process involving o-cresol (B1677501) and chloroacetic acid is used to prepare o-tolyloxy acetic acid, a structurally related compound. smolecule.com

Nucleophilic Substitution Reactions

This compound, as an ester, primarily undergoes nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the methoxy (B1213986) group (-OCH3). matanginicollege.ac.in The entire molecular entity, including the electrophile (the ester) and the leaving group (the methoxide), is referred to as the substrate. matanginicollege.ac.in

The most common nucleophilic substitution reaction for esters is hydrolysis, which can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base, such as hydroxide (OH⁻), the reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net Subsequently, this intermediate collapses, expelling the methoxide leaving group (⁻OCH3) to form o-tolylacetic acid. In the basic medium, the carboxylic acid is deprotonated to form the o-tolylacetate salt, which makes the reaction effectively irreversible. masterorganicchemistry.combham.ac.uk

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon, forming a tetrahedral intermediate. bham.ac.uk After a series of proton transfers, a molecule of methanol is eliminated, and the o-tolylacetic acid is regenerated. This process is reversible. bham.ac.uk

Another significant nucleophilic substitution is transesterification , where an alcohol reacts with the ester in the presence of an acid or base catalyst to replace the original alkoxy group. For instance, reacting this compound with ethanol (B145695) would yield Ethyl o-tolylacetate and methanol. smolecule.com

Kinetic Studies and Rate Determining Steps

Kinetic studies of ester hydrolysis reveal that the rate-determining step (RDS) is highly dependent on the reaction conditions and the substrate's structure. bham.ac.uk For simple esters like this compound, the mechanisms are well-established.

In base-mediated hydrolysis , the reaction is not catalytic in base, as one mole of hydroxide is consumed for every mole of ester hydrolyzed. bham.ac.uk The rate law is typically second-order, being first-order in both the ester and the hydroxide ion. The rate-determining step can vary; at high base concentrations, the initial nucleophilic attack and formation of the tetrahedral intermediate is rate-determining. bham.ac.uk At lower base concentrations, the collapse of this intermediate can become the slow step. bham.ac.uk

In acid-catalyzed hydrolysis , the reaction is typically bimolecular, involving both the protonated ester and a water molecule in the rate-determining step (an AAC2 mechanism). bham.ac.uk The reaction rate is dependent on the concentration of the ester and the acid catalyst. researchgate.netscribd.com However, for certain esters, particularly those with bulky groups or those that can form stable carbocations, the mechanism can change. bham.ac.uk

The hydrolysis of methyl acetate, a structurally simpler analog, has been studied extensively to determine reaction kinetics. The data from such studies illustrate the principles applicable to this compound.

| Time (min) | Calculated Rate Constant, k (min⁻¹) |

|---|---|

| 10 | 3.749 x 10⁻³ |

| 28 | 3.689 x 10⁻³ |

| 58 | 3.637 x 10⁻³ |

| 115 | 4.070 x 10⁻³ |

The table shows pseudo-first-order rate constants calculated at different time intervals for the hydrolysis of methyl acetate, demonstrating a relatively consistent rate under the given conditions. doubtnut.com

For cyclic ketals, which share some mechanistic features with esters, studies have shown that a change in the rate-determining step can occur as the pH changes. cdnsciencepub.com At high pH, breakdown of a hemiketal intermediate is fast, while at low pH, its decomposition can become the rate-limiting step. cdnsciencepub.com

Computational Analysis of Reaction Pathways

Computational chemistry provides powerful tools for investigating the mechanisms of organic reactions at a molecular level. vetticattgroup.com Methods like Density Functional Theory (DFT) are used to calculate the energies of reactants, intermediates, transition states, and products, offering a quantitative understanding of reaction pathways. osti.gov

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by examining the high-energy intermediate structure known as the transition state (‡). fiveable.me This theory posits that the rate of a reaction is determined by the concentration of the transition state and the frequency at which it decomposes to form products. fiveable.me The transition state represents the highest energy point along the reaction coordinate and is characterized by partially formed and partially broken bonds. fiveable.melibretexts.org

For the hydrolysis of an ester like this compound, the reaction proceeds through a high-energy, unstable tetrahedral intermediate. researchgate.netlibretexts.org The transition state leading to this intermediate is considered to be in quasi-equilibrium with the reactants. fiveable.me Any factor that stabilizes this charged transition state, such as solvent effects or catalysis, will lower the activation energy and thus increase the reaction rate. libretexts.org The structure of the transition state for ester hydrolysis closely resembles the tetrahedral intermediate, where the carbonyl carbon transitions from sp² to sp³ hybridization and the carbonyl oxygen develops a negative charge. libretexts.orglibretexts.org

Energy profile mapping involves plotting the energy of a chemical system as it progresses along the reaction coordinate. These diagrams visually represent the activation energies (Ea) of reaction steps and the energies of any intermediates. researchgate.net Computational studies on related compounds, such as m-tolyl acetate, have been used to map the energy profiles for key reaction steps like the formation of an acylium ion, a crucial intermediate in acylation reactions. osti.gov

DFT calculations have determined the energy barriers for acylium ion formation from various acylating agents. These values provide insight into the relative reactivity of different esters. The apparent activation energy for the formation of the acetyl ion from m-tolyl acetate is significantly lower than from methyl acetate or acetic acid, indicating its higher effectiveness as an acylating agent in certain contexts. osti.gov

| Acylating Agent | Intrinsic Activation Energy (kJ/mol) |

|---|---|

| m-Tolyl acetate | 83 |

| Acetic acid | 102 |

| Methyl acetate | 118 |

This table presents the intrinsic activation energies for the formation of an acetyl ion from different precursors, as determined by DFT calculations. osti.gov A lower energy barrier indicates a more facile reaction.

The energy profile for a reaction like the palladium-catalyzed carbonylation of benzyl (B1604629) acetates to form methyl arylacetates has also been mapped using DFT, revealing the Gibbs free energy values for the intermediate species involved in the catalytic cycle. researchgate.net Such computational maps are invaluable for understanding complex reaction mechanisms and optimizing reaction conditions. researchgate.netrsc.org

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) is instrumental in confirming the presence and arrangement of hydrogen atoms within the methyl o-tolylacetate molecule. The spectrum displays characteristic signals corresponding to the aromatic protons and the protons of the two methyl groups.

In a typical ¹H NMR spectrum of this compound, the aromatic protons appear as a complex multiplet in the range of δ 7.0-7.5 ppm. evitachem.com The protons of the methyl group attached to the aromatic ring typically resonate around δ 2.17 ppm, while the protons of the acetate (B1210297) methyl group are found at approximately δ 2.28 ppm. chemicalbook.com These distinct chemical shifts allow for the unambiguous assignment of the different proton environments within the molecule, thereby confirming its structure. evitachem.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 7.0 - 7.5 |

| Ring-CH₃ | ~2.17 |

| Acetate-CH₃ | ~2.28 |

Note: Chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) provides detailed information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for the complete elucidation of the carbon framework.

The chemical shifts in a ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. For this compound, the carbonyl carbon of the ester group is typically observed downfield, around 169.6 ppm. The aromatic carbons show a series of peaks between approximately 121 ppm and 149 ppm. The carbon of the methyl group attached to the ring appears around 16.2 ppm, while the acetate methyl carbon resonates at about 20.8 ppm. The specific assignments of the aromatic carbons can be complex due to their similar electronic environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~169.6 |

| Aromatic C | ~121 - 149 |

| Ring-CH₃ | ~16.2 |

| Acetate-CH₃ | ~20.8 |

Note: Chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions. Data derived from typical values for similar structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the ester group and the aromatic ring.

A strong absorption band is typically observed in the region of 1750-1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. libretexts.org The C-O stretching vibrations of the ester linkage usually appear in the 1300-1000 cm⁻¹ range. libretexts.org Additionally, the presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The specific pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region can also provide information about the substitution pattern of the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Ester | C=O Stretch | 1750 - 1735 |

| Ester | C-O Stretch | 1300 - 1000 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Note: Wavenumbers are approximate and represent typical ranges for the indicated functional groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (C₉H₁₀O₂), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight, which is approximately 150.17 g/mol . nist.gov The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. innovareacademics.in This precision allows for the unambiguous determination of the elemental composition of a compound, distinguishing it from other molecules that may have the same nominal mass. For this compound, HRMS would confirm the molecular formula C₉H₁₀O₂ by measuring the exact mass of the molecular ion. This technique is crucial for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org This hyphenated technique is particularly useful for analyzing complex mixtures, as it can separate individual components before they are introduced into the mass spectrometer for analysis. wikipedia.org In the context of this compound research, LC-MS/MS could be employed to quantify the compound in a sample matrix or to study its metabolic fate. The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion (e.g., the molecular ion of this compound) and the analysis of its fragmentation products, which enhances selectivity and sensitivity. americanpharmaceuticalreview.comjfda-online.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique provides unambiguous proof of a molecule's connectivity, configuration, and conformation. The process involves directing a beam of X-rays onto a single, high-quality crystal of the compound. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms into a specific pattern of spots. By analyzing the position and intensity of these diffracted spots, researchers can construct a detailed electron density map of the molecule and, from that, a complete model of the atomic structure, including bond lengths, bond angles, and torsional angles.

For a compound like this compound, which is a liquid under standard conditions, direct single-crystal X-ray diffraction analysis is not feasible. cymitquimica.com The technique fundamentally requires the material to be in a solid, crystalline state. However, the structure of a solid derivative can be determined to provide unequivocal structural proof.

In a pertinent example from the literature, researchers synthesized a series of (E)-alpha-(methoxyimino)benzeneacetate derivatives, which included a key intermediate, (E)-methyl 2-(hydroxyimino)-2-o-tolyl acetate. nih.gov An X-ray crystallographic structure determination was successfully carried out on a representative final product in this series. nih.gov Such an analysis provides irrefutable evidence of the compound's stereochemistry—in this case, confirming the E-configuration at the oxime double bond—and the exact conformation of the molecule in the solid state. nih.gov Although specific crystallographic data for this compound itself is not present in public databases, this related research underscores the power of X-ray crystallography in providing foundational structural verification for complex organic molecules. nih.gov

Should a crystalline derivative of this compound be prepared, X-ray analysis would yield precise data on its solid-state conformation, including the orientation of the ester group relative to the tolyl ring and the planarity of the aromatic system.

Table 1: Key Information from a Hypothetical X-ray Crystallographic Analysis This table illustrates the type of data obtained from X-ray crystallography, not specific data for this compound.

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| Crystal System | The symmetry classification of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Precise measurements in Å and degrees. |

| Bond Lengths | The distances between the nuclei of bonded atoms. | e.g., C=O, C-O, C-C bond distances. |

| Bond Angles | The angles formed between three connected atoms. | e.g., O-C-C, C-C-H angles. |

| Torsional Angles | The dihedral angles defining the conformation of the molecule. | Reveals rotation around single bonds. |

| Absolute Configuration | The absolute spatial arrangement of atoms for a chiral molecule. | Determined for non-centrosymmetric structures. |

Integration of Spectroscopic Data for Structure Elucidation

The definitive determination of a chemical structure, particularly for a liquid compound like this compound, relies on the synergistic integration of data from multiple spectroscopic techniques. iranchembook.ir While each method provides a piece of the puzzle, combining them allows for a comprehensive and unambiguous structural assignment. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). uni-konstanz.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound would provide crucial information. The four protons on the disubstituted benzene (B151609) ring would appear as a complex multiplet in the aromatic region (~7.0-7.3 ppm). A key feature would be a singlet integrating to two protons for the methylene (B1212753) (-CH₂) group, appearing around 3.6 ppm. The spectrum would also show two distinct singlets, each integrating to three protons: one for the methyl group on the tolyl ring (~2.3 ppm) and another for the methyl ester group (~3.7 ppm). acs.org

¹³C NMR: The carbon NMR spectrum would show the expected number of unique carbon atoms. The carbonyl carbon of the ester would be identifiable by its characteristic downfield shift (~171 ppm). The aromatic carbons would appear in the ~125-136 ppm range, and the carbons of the three methyl/methylene groups (-CH₂-, -OCH₃, Ar-CH₃) would be found in the upfield region of the spectrum. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. In the IR spectrum of this compound, the most prominent and diagnostic absorption would be the strong C=O stretching band of the ester functional group, typically appearing around 1740 cm⁻¹. Additionally, two distinct C-O stretching bands would be visible in the 1250-1100 cm⁻¹ region, characteristic of an ester. Aromatic C-H and aliphatic C-H stretching vibrations would also be observed just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS): MS provides the molecular weight and information about the molecule's fragmentation pattern. For this compound (C₁₀H₁₂O₂), high-resolution mass spectrometry (HRMS) would confirm the molecular weight of 164.0837 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 164. Analysis of the fragmentation pattern would likely show a prominent peak corresponding to the loss of the methoxy (B1213986) group (-OCH₃, 31 mass units) or the entire methoxycarbonyl group (-COOCH₃, 59 mass units), and a base peak corresponding to the stable tropylium-like cation formed from the tolyl-CH₂ fragment.

By combining these techniques, a chemist can confidently assemble the structure of this compound. NMR defines the connectivity and number of protons and carbons, IR confirms the presence of key functional groups (the ester), and MS establishes the molecular weight and provides corroborating structural information through fragmentation. iranchembook.ir

Table 2: Integrated Spectroscopic Data for this compound

| Technique | Feature | Expected Observation | Structural Inference |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~7.2 ppm (m, 4H) | Protons on the o-disubstituted aromatic ring |

| Chemical Shift (δ) | ~3.7 ppm (s, 3H) | Methoxy (-OCH₃) group protons | |

| Chemical Shift (δ) | ~3.6 ppm (s, 2H) | Methylene (-CH₂-) group protons | |

| Chemical Shift (δ) | ~2.3 ppm (s, 3H) | Aromatic methyl (Ar-CH₃) group protons | |

| ¹³C NMR | Chemical Shift (δ) | ~171 ppm | Ester carbonyl carbon (C=O) |

| Chemical Shift (δ) | ~125-136 ppm | Aromatic carbons | |

| Chemical Shift (δ) | ~52 ppm | Methoxy carbon (-OCH₃) | |

| Chemical Shift (δ) | ~39 ppm | Methylene carbon (-CH₂) | |

| Chemical Shift (δ) | ~19 ppm | Aromatic methyl carbon (Ar-CH₃) | |

| IR | Wavenumber (cm⁻¹) | ~1740 cm⁻¹ (strong) | Ester C=O stretch |

| Wavenumber (cm⁻¹) | ~1250-1100 cm⁻¹ | Ester C-O stretches | |

| MS | m/z | 164 | Molecular Ion (M⁺) |

Advanced Analytical Techniques for Investigation of Methyl O Tolylacetate and Its Derivatives

Chromatographic Separations

Chromatography is a fundamental technique for separating components from a mixture, making it indispensable for the analysis of Methyl o-tolylacetate. column-chromatography.com The separation is based on the differential distribution of the analyte between a stationary phase and a mobile phase. column-chromatography.comorgchemboulder.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. thermofisher.com In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. For isomers like tolyl acetates, the choice of the GC column is critical for achieving separation. pherobase.com The analysis of reaction mixtures containing derivatives of this compound, such as (E)-α-methoxyimino-2-(bromomethyl)phenylacetate, has been successfully performed using GC to determine the purity and composition of the product. google.com

Coupling GC with Mass Spectrometry (GC-MS) provides a robust hyphenated technique for both separation and identification. scribd.com As components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint. This allows for the unambiguous identification of this compound and its derivatives by comparing the obtained spectra with established libraries like the National Institute of Standard Technology (NIST) database. researchgate.net For complex analyses, derivatization may be employed to improve the volatility, stability, or chromatographic behavior of the analytes. researchgate.netjfda-online.com

Table 1: GC Parameters for Analysis of Related Tolyl Acetate (B1210297) Isomers

| Parameter | Value/Condition | Reference |

| Compound | 2-Methylphenyl acetate (o-Tolyl acetate) | pherobase.com |

| Column Type | ZB-1, DB-5 | pherobase.com |

| Kovats Index (ZB-1) | 1111 | pherobase.com |

| Kovats Index (DB-5) | 1134 | pherobase.com |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating compounds that may not be suitable for GC due to low volatility or thermal instability. It utilizes a liquid mobile phase pumped at high pressure through a column packed with a solid stationary phase. ekb.eg For compounds like this compound and its derivatives, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. ekb.egsielc.com

HPLC is widely used for the purity assessment and quantification of synthetic products. For instance, the purity of kresoxim-methyl (B120586), a fungicide structurally related to this compound derivatives, has been determined using HPLC with UV detection. nih.gov Similarly, methods have been developed for the analysis of other methyl esters, such as Methyl Salicylate, in complex mixtures using HPLC with refractive index (RI) detection. ekb.eg

Table 2: HPLC Conditions for Analysis of Related Methyl Esters

| Parameter | Value/Condition | Application | Reference |

| Stationary Phase | C8 or C18 | Purity analysis of methyl esters | ekb.egagriculturejournals.cz |

| Mobile Phase | Acetonitrile/Water mixture | Isocratic or gradient elution | ekb.egsielc.com |

| Detection | UV or Refractive Index (RI) | Quantification and detection | ekb.egnih.gov |

For the unequivocal structural elucidation of unknown derivatives, metabolites, or impurities, highly advanced hyphenated systems are required. The combination of HPLC with Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS) represents a state-of-the-art analytical platform. researchgate.net

In this setup, compounds are first separated by HPLC. chromatographyonline.com Individual peaks of interest are then selectively trapped on an SPE cartridge. chromatographyonline.comthieme-connect.com This step allows for the concentration of the analyte and the removal of the HPLC mobile phase, which is often incompatible with NMR. chromatographyonline.com The purified analyte is subsequently eluted from the SPE cartridge with a deuterated solvent directly into an NMR spectrometer for detailed structural analysis. thieme-connect.com The parallel coupling to a mass spectrometer provides accurate mass data, further aiding in the identification. researchgate.net While direct application on this compound is not extensively documented, this technique is invaluable for identifying novel compounds, natural products, and drug metabolites from complex mixtures, and is fully applicable to the study of its derivatives. researchgate.netnih.gov The ability to accumulate multiple trapping events on a single cartridge significantly enhances sensitivity, enabling comprehensive 2D NMR experiments on minor components. chromatographyonline.com

Column chromatography is a fundamental preparative technique used for the purification of compounds on a larger scale than analytical chromatography. orgchemboulder.combitesizebio.com It is commonly used as a purification step following chemical synthesis. smolecule.com In the case of this compound and its derivatives, silica (B1680970) gel is the most frequently used stationary phase due to its polarity. column-chromatography.comsmolecule.com

The crude product mixture is loaded onto the top of a column packed with silica gel, and a solvent or a mixture of solvents (the eluent) is passed through the column. orgchemboulder.com Separation is achieved based on the different affinities of the compounds in the mixture for the silica gel surface and their solubility in the eluent. orgchemboulder.com Less polar compounds travel down the column faster, while more polar compounds are retained longer. By collecting fractions of the eluent over time, the desired compound can be isolated from impurities. This technique has been explicitly used for the purification of (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate and Methyl 2-oxo-2-(o-tolyl)acetate. smolecule.com

High-Performance Liquid Chromatography (HPLC)

Electrochemical Methods

Electrochemical methods offer high sensitivity and are often used in conjunction with HPLC for the detection of electroactive compounds. While simple esters like this compound are not inherently electroactive under typical conditions, their derivatives or metabolites containing redox-active functional groups can be analyzed using these methods.

For instance, HPLC with electrochemical detection (ECD) in the redox mode has been successfully applied to determine the methyl esters of vitamin K metabolites in urine. nih.gov In this method, the compounds are first reduced at an upstream electrode and then detected by oxidation at a downstream electrode, providing high sensitivity and selectivity. nih.gov Similarly, levodopa (B1675098) methyl ester and its metabolites have been quantified in plasma using HPLC-ECD. nih.gov Although direct applications for this compound are not prevalent, these examples demonstrate the potential for developing electrochemical detection methods for its specific derivatives, particularly in biomedical or environmental analysis where trace-level detection is required. The electrochemical behavior of more complex ester-containing molecules has been studied, indicating that oxidative processes can be observed at specific potentials. researchgate.net

Hyphenated Techniques

Hyphenated techniques, which involve the coupling of a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures. researchgate.net As discussed previously, GC-MS is a cornerstone for the analysis of volatile compounds, providing both separation and structural information. scribd.com

The powerful combination of liquid chromatography with mass spectrometry (LC-MS) is another key hyphenated technique. It allows for the analysis of a wide range of compounds, including those that are not volatile enough for GC. nih.gov Further enhancement is achieved with tandem mass spectrometry (LC-MS/MS), which provides detailed structural information through fragmentation analysis.

The ultimate hyphenated systems, such as HPLC-DAD-MS-SPE-NMR, integrate the separation power of HPLC with the rich informational content of Diode-Array Detection (DAD), MS, and NMR. researchgate.net This multi-dimensional approach allows for the confident identification and structural elucidation of even trace components in highly complex matrices, which is critical in fields like metabolomics and the analysis of natural products. researchgate.netnih.gov Such powerful tools are applicable for in-depth studies of the metabolism or degradation pathways of this compound and its derivatives.

Chromatography-Mass Spectrometry Integration

The coupling of chromatographic separation techniques with mass spectrometry (MS) provides a robust platform for the analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent integrated techniques, each offering distinct advantages for the analysis of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

The electron ionization (EI) mode is commonly used, generating a library-searchable fragmentation pattern. For this compound, key fragments would likely arise from the loss of the methoxy (B1213986) group (-OCH3) or the cleavage of the ester bond. The choice of the capillary column is crucial for achieving good separation; columns with different polarities, such as DB-5 or BPX70, can be employed depending on the complexity of the sample matrix. uib.no For instance, the analysis of various organic solvents and esters often involves using multiple columns with different liquid phases to ensure accurate separation and identification. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

For derivatives of this compound that are less volatile or thermally labile, LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is the method of choice. This is especially relevant for the analysis of its more complex derivatives, such as the fungicide kresoxim-methyl, in environmental samples like soil and water. epa.govepa.govepa.gov

In LC-MS/MS, the compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. The precursor ion corresponding to the molecule of interest is selected and fragmented to produce product ions. This process, known as selected reaction monitoring (SRM), offers exceptional selectivity and sensitivity, allowing for quantification at very low levels (parts per million or lower). epa.gov The use of reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile and water, often with additives like ammonium (B1175870) formate (B1220265) or formic acid, is typical for these analyses. epa.gov

The table below summarizes typical parameters for the analysis of acetate esters and related compounds using chromatography-mass spectrometry techniques.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Typical Analytes | Volatile esters, this compound, flavor & fragrance compounds | Less volatile derivatives (e.g., Kresoxim-methyl), polar metabolites |

| Column | Capillary columns (e.g., HP-5MS, DB-5, BPX70) uib.nonih.gov | Reversed-phase columns (e.g., C18) epa.gov |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Acetonitrile/Water mixtures with modifiers (e.g., formic acid, ammonium acetate) epa.gov |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Ion Spray epa.govepa.gov |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM) | Selected Reaction Monitoring (SRM) epa.govresearchgate.net |

| Key Advantage | Excellent for volatile compounds, provides structural information via fragmentation patterns | High sensitivity and selectivity for complex matrices, suitable for non-volatile compounds |

Emerging Analytical Platforms and Method Development

The field of analytical chemistry is continuously evolving, with new platforms and methodologies being developed to enhance speed, efficiency, and sensitivity. For the analysis of this compound and its derivatives, several emerging areas hold significant promise.

Method development is a critical aspect of analytical chemistry, ensuring that the chosen technique is robust, accurate, and fit for purpose. For reactive compounds, such as some starting materials used in synthesis, derivatization is a common strategy to improve stability and detectability for both GC and HPLC analysis. americanpharmaceuticalreview.com For instance, acyl chlorides can be converted to their corresponding esters for more stable analysis. americanpharmaceuticalreview.com

Advanced Sample Preparation Techniques:

Miniaturized and automated sample preparation techniques are becoming increasingly prevalent. Stir-bar sorptive extraction (SBSE) is one such technique that has been successfully applied to the analysis of various esters in complex matrices like wine. nih.gov SBSE, followed by thermal desorption and GC-MS (SBSE-TD-GC-MS), offers high enrichment of trace-level analytes, reducing solvent consumption and improving detection limits. nih.gov

High-Resolution Mass Spectrometry (HRMS):

While tandem quadrupole MS (as in LC-MS/MS) is a workhorse for targeted quantification, high-resolution mass spectrometers, such as Time-of-Flight (TOF) and Orbitrap analyzers, are emerging as powerful tools for both targeted and non-targeted screening. HRMS provides highly accurate mass measurements, which aids in the confident identification of unknown compounds and metabolites of this compound without the need for authentic standards for every component.

Multi-dimensional Chromatography:

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers a significant increase in peak capacity and resolving power compared to conventional one-dimensional GC. This is particularly useful for analyzing complex samples containing numerous isomers or a wide range of compounds, such as essential oils or environmental extracts. diabloanalytical.com

The development of new stationary phases for both GC and LC continues to be an active area of research. Novel materials, including ionic liquid columns and mixed-mode phases, can offer unique selectivity for separating challenging mixtures of esters and their derivatives. uib.noamericanpharmaceuticalreview.com

The table below highlights some emerging platforms and their potential applications in the analysis of this compound.

| Emerging Platform/Technique | Principle | Potential Application for this compound |

|---|---|---|

| Stir-Bar Sorptive Extraction (SBSE) | A polydimethylsiloxane (B3030410) (PDMS) coated stir bar extracts analytes from a liquid sample, followed by thermal or liquid desorption. nih.gov | Trace analysis in aqueous samples (e.g., environmental water, beverages). |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements (e.g., Orbitrap, TOF), enabling elemental composition determination. | Identification of unknown metabolites and degradation products in complex matrices. |

| Comprehensive 2D GC (GC×GC-MS) | Effluent from one GC column is cryo-focused and re-injected onto a second column with a different stationary phase for enhanced separation. | Resolving isomeric impurities and analyzing this compound in complex fragrance or flavor mixtures. |

| Microflow Liquid Chromatography (microLC-MS) | LC performed at very low flow rates, increasing sensitivity and reducing solvent consumption. eurl-pesticides.eu | High-sensitivity quantification of derivatives in residue analysis. eurl-pesticides.eu |

Theoretical and Computational Chemistry Studies

Quantum Chemical Methods

Quantum chemical methods are instrumental in understanding the electronic structure and energy of methyl o-tolylacetate. These computational approaches solve the Schrödinger equation for the molecule, offering detailed information about its behavior.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For aromatic esters like this compound, DFT methods, such as B3LYP and B3PW91, are employed to optimize the molecular structure and calculate various properties. epstem.nettandfonline.com These calculations can determine bond lengths, angles, and dihedral angles, providing a three-dimensional representation of the molecule. epstem.net Furthermore, DFT is used to compute infrared (IR) spectra, which can be compared with experimental data to validate the theoretical model. epstem.net The theory is also applied to calculate electronic properties like total energy, dipole moments, and Mulliken charges, which help in understanding the molecule's polarity and charge distribution. epstem.netepstem.net

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While it is less computationally expensive than more advanced methods, it provides a good starting point for understanding the electronic properties of molecules like this compound. wikipedia.orgresearchgate.net HF methods are often used in conjunction with other techniques, such as DFT, to provide a more comprehensive picture of the molecule's behavior. researchgate.net For instance, HF calculations can be used to determine the ground state energy and molecular orbitals of the compound. wikipedia.org

Semi-empirical Methods (e.g., PM3, PM6, PM7)